
Losmapimod hydrochloride
Übersicht
Beschreibung
Losmapimod hydrochloride is an investigational drug that has been explored for various medical conditions. It is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cellular responses to stress . This compound has been studied for its potential therapeutic effects in conditions such as facioscapulohumeral muscular dystrophy (FSHD), chronic obstructive pulmonary disease (COPD), and major depressive disorder .
Wirkmechanismus
Target of Action
Losmapimod hydrochloride is an investigational drug that primarily targets the p38α/β mitogen-activated protein kinases (MAPKs) . These enzymes are modulators of DUX4 expression and mediators of inflammation . DUX4 is a transcription factor whose aberrant expression leads to progressive muscle weakness in facioscapulohumeral muscular dystrophy (FSHD) .
Mode of Action
This compound selectively inhibits the enzymes p38α/β MAPKs . This inhibition results in the suppression of DUX4 expression , which is the primary cause of FSHD . By suppressing DUX4 expression, this compound can potentially alleviate the symptoms of FSHD .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK signaling pathway . The p38α/β MAPKs, which this compound inhibits, are part of this pathway . The inhibition of these enzymes leads to the suppression of DUX4 expression, which in turn affects the downstream effects of the MAPK signaling pathway .
Pharmacokinetics
It is known that this compound is an orally active small molecule with rapid distribution in vivo, including in skeletal muscle . This suggests that it has good bioavailability.
Result of Action
The molecular effect of this compound’s action is the suppression of DUX4 expression . This results in a decrease in the symptoms of FSHD, as DUX4 is the primary cause of this disease . On a cellular level, this compound’s action results in the prevention of tetraploidization, which is associated with drug resistance and poor prognosis .
Biochemische Analyse
Biochemical Properties
Losmapimod Hydrochloride interacts with p38α/β MAPKs, a type of protein kinase that plays a significant role in cellular responses to stress and inflammation . The interaction between this compound and these enzymes leads to the inhibition of the enzymes, thereby reducing DUX4 expression .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating DUX4 expression, which is implicated in the pathogenesis of FSHD . By inhibiting p38α/β MAPKs, this compound reduces DUX4 expression, thereby potentially slowing disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting p38α/β MAPKs . This inhibition leads to a decrease in DUX4 expression, which is believed to be a key factor in the development of FSHD .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently being investigated. A phase III clinical trial is pending approval .
Dosage Effects in Animal Models
As the drug is still in the clinical trial phase, detailed information about dosage effects in animal models is not yet available .
Metabolic Pathways
This compound is involved in the p38 MAPK pathway . It interacts with the p38α/β MAPK enzymes, leading to their inhibition and a subsequent decrease in DUX4 expression .
Transport and Distribution
As the drug is still in the clinical trial phase, detailed information about its transport and distribution is not yet available .
Subcellular Localization
As the drug is still in the clinical trial phase, detailed information about its subcellular localization is not yet available .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Losmapimod hydrochloride involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Losmapimod hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled conditions such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Facioscapulohumeral Muscular Dystrophy (FSHD)
Losmapimod is primarily being investigated as a treatment for facioscapulohumeral muscular dystrophy, a genetic disorder caused by the aberrant expression of the DUX4 gene. Clinical trials have demonstrated promising results:
- Phase 2 Trials : The ReDUX4 trial showed that losmapimod could slow disease progression and improve functional outcomes in patients with FSHD. Although the primary endpoint related to DUX4 expression was not met, secondary endpoints indicated improvements in muscle strength and patient-reported outcomes .
- Phase 3 Trials : Currently, losmapimod is undergoing evaluation in a Phase 3 trial (NCT05397470) involving 260 patients to further assess its efficacy and safety over a 48-week treatment period .
Chronic Obstructive Pulmonary Disease (COPD)
Losmapimod has also been explored for its potential benefits in treating chronic obstructive pulmonary disease. Its anti-inflammatory properties may help manage exacerbations associated with this condition, although further clinical studies are needed to solidify its efficacy in this area.
Lassa Fever
Recent studies have identified losmapimod as an inhibitor of the Lassa virus, which causes Lassa hemorrhagic fever. Research indicates that losmapimod effectively inhibits viral entry by down-regulating p38 MAPK pathways involved in the viral lifecycle. This application highlights the compound's potential as an antiviral agent, particularly against emerging infectious diseases .
Safety and Tolerability
Losmapimod has been evaluated in over 3,600 subjects across various clinical trials without significant safety concerns. The compound has demonstrated a favorable safety profile, with most adverse events being mild to moderate and not directly related to the drug .
Summary of Clinical Trials
Trial Name | Indication | Phase | Participants | Key Findings |
---|---|---|---|---|
REACH | FSHD | Phase 3 | 260 | Slowed disease progression; improved muscle function |
ReDUX4 | FSHD | Phase 2b | 80 | Indicated improvements in functional outcomes despite primary endpoint not met |
Open-label Study | FSHD | Phase 2 | 14 | Well tolerated; showed trends toward stabilization or improvement |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
VX-702:
BIRB 796: A potent p38 MAPK inhibitor studied for its effects on inflammation and cancer.
Uniqueness of Losmapimod Hydrochloride
This compound is unique due to its high selectivity for p38α/β MAPKs and its potential therapeutic applications in a wide range of medical conditions . Unlike some other p38 MAPK inhibitors, this compound has shown promising results in clinical trials for conditions such as FSHD and COPD .
Biologische Aktivität
Losmapimod hydrochloride is a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), primarily p38α and p38β. This compound has garnered attention due to its potential therapeutic applications in various diseases, including facioscapulohumeral muscular dystrophy (FSHD) and viral infections such as Lassa fever. This article provides a comprehensive overview of the biological activity of losmapimod, supported by relevant research findings, case studies, and data tables.
Losmapimod functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. By blocking this pathway, losmapimod can modulate various biological processes, including:
- Inflammation: Inhibition of pro-inflammatory cytokine production.
- Cell Survival: Regulation of apoptosis in cancer cells.
- Viral Entry: Prevention of viral entry into host cells.
Biological Activity in Viral Infections
Losmapimod has been identified as an effective inhibitor of Lassa virus (LASV) entry. Research demonstrated that losmapimod interferes with the stable signal peptide-GP2 subunit interface of the LASV glycoprotein, thereby blocking pH-dependent viral fusion. In a study screening 102 compounds, losmapimod was highlighted for its unique ability to inhibit LASV without affecting other arenaviruses associated with hemorrhagic fever .
Application in Facioscapulohumeral Muscular Dystrophy (FSHD)
Losmapimod has been investigated for its potential benefits in treating FSHD, a genetic disorder characterized by progressive muscle weakness due to aberrant DUX4 expression. Several clinical trials have evaluated its efficacy:
Key Clinical Trials
- Phase 1 Trial:
- ReDUX4 Trial:
- REACH Trial:
Efficacy in Muscle Function
- In the ReDUX4 trial, losmapimod demonstrated a trend towards stabilizing muscle function over 48 weeks. Patients on losmapimod showed less muscle fat infiltration compared to those on placebo .
Long-term Effects
- A follow-up study indicated that patients who continued treatment for up to 96 weeks exhibited sustained benefits in muscle function and quality of life measures .
Data Summary
Study | Objective | Key Findings |
---|---|---|
Phase 1 Trial | Safety and tolerability | Well tolerated; no serious adverse events reported |
ReDUX4 Trial | Efficacy on DUX4 expression | Primary endpoint not met; improvements in muscle function observed |
REACH Trial | Confirm benefits in larger cohort | Slight improvement in RWS; not statistically significant compared to placebo |
Eigenschaften
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUHBVFLSGIBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.